
4-Nitropyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitropyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H3ClN2O4S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its reactivity and is widely used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitropyridine-2-sulfonyl chloride typically involves the nitration of pyridine followed by sulfonation and chlorination. One common method starts with the nitration of pyridine to form 4-nitropyridine. This is followed by sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group. Finally, the sulfonyl group is converted to the sulfonyl chloride using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors with continuous flow systems to ensure safety and efficiency. The use of continuous flow technology helps in minimizing the accumulation of highly energetic intermediates and allows for better control over reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions: 4-Nitropyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: It can be used in coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Aminopyridines: Formed from the reduction of the nitro group.
Biaryl Compounds: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
4-Nitropyridine-2-sulfonyl chloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-nitropyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various synthetic applications to form stable sulfonyl derivatives .
Comparación Con Compuestos Similares
Pentachloropyridine: Another pyridine derivative with multiple chlorine substituents, used in organic synthesis.
2,4-Dichloropyridine: A chlorinated pyridine used in the synthesis of pharmaceuticals and agrochemicals.
2-Cyano-4-chloropyridine: Used as a building block for more complex pyridine derivatives.
Uniqueness: 4-Nitropyridine-2-sulfonyl chloride is unique due to its combination of a nitro group and a sulfonyl chloride group, which provides a distinct reactivity profile. This makes it particularly useful in the synthesis of sulfonamides and other sulfonyl-containing compounds, which are important in various fields of research and industry .
Propiedades
Fórmula molecular |
C5H3ClN2O4S |
|---|---|
Peso molecular |
222.61 g/mol |
Nombre IUPAC |
4-nitropyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H3ClN2O4S/c6-13(11,12)5-3-4(8(9)10)1-2-7-5/h1-3H |
Clave InChI |
CTSDJVPNMBTUOV-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxa-2-azaspiro[3.5]nonan-9-olhydrochloride](/img/structure/B13563761.png)
![Potassium trifluoro[3-(2-methoxyethyl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B13563762.png)

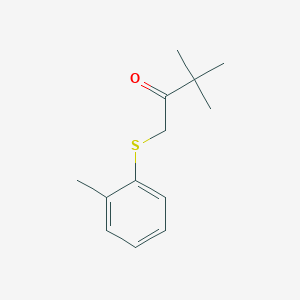

![(2S)-2-[(2R)-2-amino-4-(methylsulfanyl)butanamido]propanoic acid](/img/structure/B13563778.png)

![Potassium trifluoro(spiro[2.5]octan-6-yl)borate](/img/structure/B13563787.png)
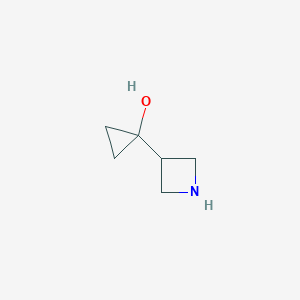
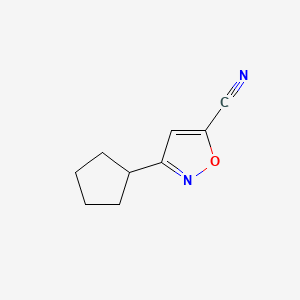
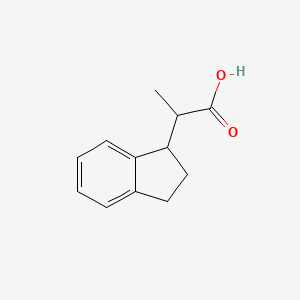
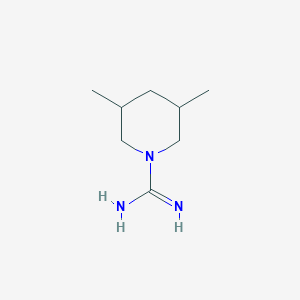
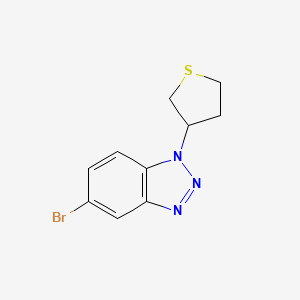
![3-(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13563829.png)
